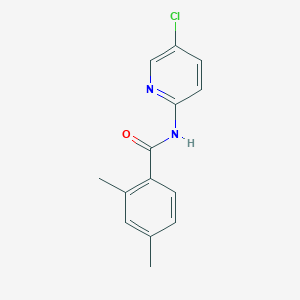
N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methylbutanamide, also known as FBPA, is a chemical compound that has garnered significant interest in scientific research due to its potential as a fluorescence imaging probe. FBPA is a derivative of benzothiazole and has been shown to be useful in various biological applications due to its unique properties.
作用機序
The mechanism of action of N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methylbutanamide as a fluorescence imaging probe involves its ability to selectively bind to certain biomolecules in cells. N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methylbutanamide has been shown to bind to proteins such as albumin and globulin, as well as nucleic acids such as DNA and RNA. This binding results in a change in the fluorescence properties of N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methylbutanamide, allowing for imaging of the targeted biomolecules.
Biochemical and Physiological Effects:
N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methylbutanamide has been shown to have low toxicity and is well-tolerated in vivo. Studies have demonstrated that N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methylbutanamide does not significantly affect cell viability or proliferation. Additionally, N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methylbutanamide has been shown to have a high binding affinity for cancer cells, making it a promising tool for cancer diagnosis and treatment.
実験室実験の利点と制限
One of the main advantages of using N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methylbutanamide as a fluorescence imaging probe is its high selectivity for certain biomolecules, allowing for targeted imaging. Additionally, N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methylbutanamide has been shown to have low toxicity, making it a safe option for in vivo experiments. However, one limitation of N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methylbutanamide is its synthesis method, which can be time-consuming and costly.
将来の方向性
There are several potential future directions for the use of N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methylbutanamide in scientific research. One area of interest is the use of N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methylbutanamide in the development of new cancer therapies. N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methylbutanamide could be used as a tool for identifying new targets for cancer treatment and for monitoring the effectiveness of new therapies. Additionally, N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methylbutanamide could be used in the development of new imaging techniques for neuroscience research, allowing for the imaging of neural activity in real-time. Further research is needed to fully understand the potential applications of N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methylbutanamide in scientific research.
合成法
The synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methylbutanamide involves the reaction of 6-fluoro-1,3-benzothiazole with 3-methylbutanoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain the final compound.
科学的研究の応用
N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methylbutanamide has been extensively studied for its use as a fluorescence imaging probe in various biological applications. It has been shown to selectively target cancer cells and can be used for cancer diagnosis and treatment. N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methylbutanamide has also been used as a tool in neuroscience research for imaging neural activity in the brain.
特性
分子式 |
C12H13FN2OS |
|---|---|
分子量 |
252.31 g/mol |
IUPAC名 |
N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methylbutanamide |
InChI |
InChI=1S/C12H13FN2OS/c1-7(2)5-11(16)15-12-14-9-4-3-8(13)6-10(9)17-12/h3-4,6-7H,5H2,1-2H3,(H,14,15,16) |
InChIキー |
LYXRGHYSQBVCJB-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)NC1=NC2=C(S1)C=C(C=C2)F |
正規SMILES |
CC(C)CC(=O)NC1=NC2=C(S1)C=C(C=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244600.png)
![N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244601.png)
![N-[(4-chlorophenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244602.png)
![2-methyl-N-{3-[(3-methylbutanoyl)amino]phenyl}benzamide](/img/structure/B244604.png)
![N-(3-{[(2-bromo-4,6-dimethylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B244605.png)
![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B244607.png)
![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B244609.png)
![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B244610.png)
![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-4-fluorobenzamide](/img/structure/B244612.png)

![2-(2-chlorophenoxy)-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B244614.png)
![N-[2-(difluoromethoxy)phenyl]-3-methoxy-2-naphthamide](/img/structure/B244616.png)
![2-chloro-N-{[2-(difluoromethoxy)phenyl]carbamothioyl}benzamide](/img/structure/B244618.png)